

Comparative Efficacy Analysis: VU0467154

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Compound of Interest					
Compound Name:	VUF14738				
Cat. No.:	B15613783		Get Quote		

A comprehensive guide for researchers, scientists, and drug development professionals.

Executive Summary

This guide provides a detailed overview of the efficacy of VU0467154, a selective M4 muscarinic acetylcholine receptor (mAChR) positive allosteric modulator (PAM). Extensive research has demonstrated the potential of VU0467154 in preclinical models of neuropsychiatric and cognitive disorders, such as schizophrenia and Alzheimer's disease. This document summarizes key experimental data, outlines methodologies for pivotal experiments, and visualizes relevant biological pathways and workflows.

Important Note: No publicly available scientific literature or data could be found for the compound "**VUF14738**." Therefore, a direct comparative analysis with VU0467154 cannot be provided. The following information focuses exclusively on the characterization and efficacy of VU0467154.

VU0467154: An M4 Receptor Positive Allosteric Modulator

VU0467154 acts as a PAM at the M4 muscarinic acetylcholine receptor.[1][2][3][4] This means it does not directly activate the receptor itself but enhances the response of the M4 receptor to its endogenous ligand, acetylcholine.[1][5] This mechanism of action offers the potential for a more nuanced modulation of cholinergic signaling compared to direct agonists, which may reduce the risk of side effects.[1]



Data Presentation: In Vitro and In Vivo Efficacy of VU0467154

The following tables summarize the quantitative data on the potency, selectivity, and in vivo effects of VU0467154.

Table 1: In Vitro Potency and Selectivity of VU0467154

Parameter	Species	Receptor	Value	Reference
pEC50	Rat	M4	7.75 ± 0.06 (17.7 nM)	[2][3]
Human	M4	6.20 ± 0.06 (627 nM)	[2][3]	
Cynomolgus Monkey	M4	6.00 ± 0.09 (1000 nM)	[2][3]	
Efficacy (% of ACh max)	Rat	M4	68%	[2][3]
Human	M4	55%	[2][3]	_
Cynomolgus Monkey	M4	57%	[2][3]	-
Selectivity	Rat & Human	M1, M2, M3, M5	No potentiation of ACh response	[2][3][4]

Table 2: In Vivo Efficacy of VU0467154 in Rodent Models



Model	Species	Effect	Dosage	Reference
MK-801-induced hyperlocomotion	Mouse	Reversal of hyperlocomotion	0.3-30 mg/kg, i.p.	[4]
Rat	Reversal of hyperlocomotion	1-56.6 mg/kg, p.o. or i.p.	[4]	
Amphetamine- induced hyperlocomotion	Rat	Reversal of hyperlocomotion	1-56.6 mg/kg, p.o. or i.p.	[4]
Contextual and cue-mediated fear conditioning	Mouse	Enhanced acquisition	Not specified	[2][3]
Rett Syndrome Model (Mecp2+/- mice)	Mouse	Rescue of anxiety, social preference, cognitive, and respiratory phenotypes	3 mg/kg	[6]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of scientific findings.

Calcium Mobilization Assay

This assay is used to determine the potency and efficacy of a compound at G-protein coupled receptors that signal through the Gq pathway, leading to an increase in intracellular calcium.

Objective: To measure the potentiation of acetylcholine-induced calcium influx by VU0467154 in cells expressing muscarinic receptors.

Methodology:



- Cell Culture: CHO or HEK293 cells stably expressing the rat, human, or cynomolgus M4 receptor are cultured in appropriate media.
- Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom plates and incubated overnight.
- Dye Loading: The cell culture medium is removed, and cells are incubated with a calciumsensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.
- Compound Addition: A range of concentrations of VU0467154 is added to the wells, followed by a sub-maximal (EC20) concentration of acetylcholine.
- Signal Detection: Changes in intracellular calcium are measured as changes in fluorescence intensity using a plate reader (e.g., FLIPR or FlexStation).
- Data Analysis: The fluorescence signal is normalized to the maximum response induced by a saturating concentration of acetylcholine. The EC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

MK-801-Induced Hyperlocomotion in Mice

This behavioral model is used to assess the antipsychotic-like potential of a compound. MK-801 is an NMDA receptor antagonist that induces a hyperactive state in rodents, mimicking some aspects of psychosis.

Objective: To evaluate the ability of VU0467154 to reverse the hyperlocomotion induced by MK-801.

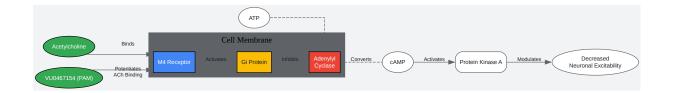
Methodology:

- Animals: Male C57BL/6J mice are used for the study.
- Habituation: Mice are individually placed in open-field activity chambers and allowed to habituate for at least 30 minutes.
- Drug Administration: Mice are pre-treated with either vehicle or various doses of VU0467154 (i.p.). After a specified pre-treatment time (e.g., 30 minutes), mice are administered MK-801 (e.g., 0.3 mg/kg, i.p.).



- Locomotor Activity Recording: Immediately after MK-801 injection, locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a set period (e.g., 60-120 minutes) using automated activity monitoring systems with infrared beams.
- Data Analysis: The total distance traveled or other activity parameters are compared between treatment groups using statistical methods such as ANOVA followed by post-hoc tests.

Mandatory Visualization Signaling Pathway of M4 Receptor Activation

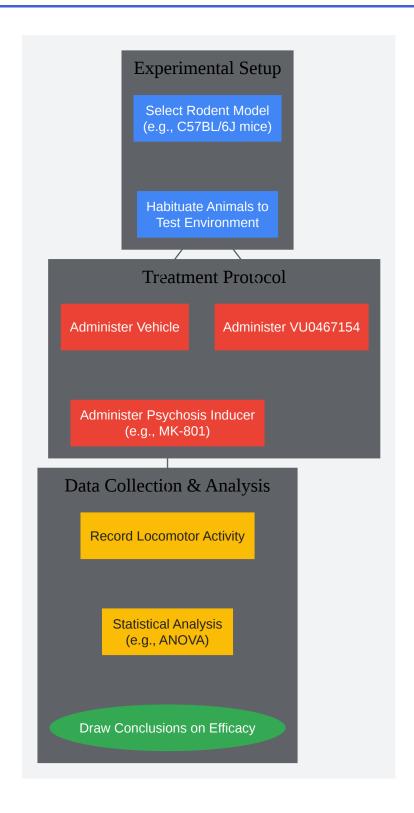


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Caption: Signaling pathway of the M4 muscarinic receptor.

Experimental Workflow for In Vivo Behavioral Studies





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Caption: General workflow for in vivo behavioral efficacy studies.



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